2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-b]quinoxaline core, followed by the introduction of the benzodioxol and thiophenylmethyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, potentially leading to a wide variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction might yield amines, and substitution might yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or biochemical studies.
Medicine: Due to its potential biological activities, this compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s properties might make it useful in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:
- 1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S/c24-21-19(23(29)25-11-14-4-3-9-32-14)20-22(27-16-6-2-1-5-15(16)26-20)28(21)13-7-8-17-18(10-13)31-12-30-17/h1-10H,11-12,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDPTXYXPCWRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CS6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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